2-Methylbutyl decanoate

Pheromone Chemistry Chiral Chromatography Biocontrol

2-Methylbutyl decanoate (CAS 68067-33-4) is a medium-chain fatty acid ester (C₁₅H₃₀O₂, MW 242.40 g/mol) formed by the condensation of decanoic acid with 2-methylbutan-1-ol. It is classified as a fatty acid ester and is recognized as a flavoring substance under the EU FLAVIS system (FL No.

Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
CAS No. 68067-33-4
Cat. No. B1229580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl decanoate
CAS68067-33-4
Molecular FormulaC15H30O2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(16)17-13-14(3)5-2/h14H,4-13H2,1-3H3
InChIKeyJRJPVFOFQVUVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Decanoate (CAS 68067-33-4) – Structural Identity, Physicochemical Profile, and Flavoring Substance Classification


2-Methylbutyl decanoate (CAS 68067-33-4) is a medium-chain fatty acid ester (C₁₅H₃₀O₂, MW 242.40 g/mol) formed by the condensation of decanoic acid with 2-methylbutan-1-ol [1]. It is classified as a fatty acid ester and is recognized as a flavoring substance under the EU FLAVIS system (FL No. 09.660) [2]. The compound exists as a racemate and is characterized by a computed logP of ~5.9 and a topological polar surface area of 26.3 Ų . Its primary application domain is in flavor and fragrance formulations, where it contributes fruity, waxy, and creamy sensory notes [3].

Why In-Class Analogs Such as Isoamyl Decanoate Cannot Be Directly Substituted for 2-Methylbutyl Decanoate in Flavor and Fragrance Applications


Although 2-methylbutyl decanoate (CAS 68067-33-4) and its close structural isomer isoamyl decanoate (3-methylbutyl decanoate, CAS 2306-91-4) share the identical molecular formula (C₁₅H₃₀O₂) and differ only in the position of a methyl branch (2-methylbutyl vs. 3-methylbutyl), this subtle structural variation produces quantifiable differences in chromatographic retention behavior, regulatory approval status, and stereospecific biological activity that preclude simple interchangeability [1][2]. Generic substitution based solely on molecular weight or functional class ignores these measurable differentiation points, which carry direct consequences for analytical method validation, regulatory compliance, and end-use performance in both commercial and research settings [3].

Quantitative Differentiation Evidence for 2-Methylbutyl Decanoate (CAS 68067-33-4) Relative to Closest Analogs


Stereospecific Biological Activity: (R)-1-Methylbutyl Decanoate as a Lepidopteran Sex Pheromone

The (R)-enantiomer of 1-methylbutyl decanoate is a confirmed component of the female sex pheromone of the bagworm moth Oiketicus kirbyi, eliciting strong electroantennographic (EAD) responses, whereas the (S)-enantiomer is biologically inactive and does not enhance or diminish the potency of the (R)-enantiomer [1]. This stereospecificity is absolute: only the (R)-configuration triggers male attraction at a dose of 1000 µg in field trapping experiments, while the antipode shows no measurable activity [1].

Pheromone Chemistry Chiral Chromatography Biocontrol

Chromatographic Retention Index Differentiation Between 2-Methylbutyl Decanoate and Isoamyl Decanoate on Polar and Non-Polar Columns

On polar stationary phases, 2-methylbutyl decanoate consistently elutes at a higher Kovats retention index (RI) than its isomer isoamyl decanoate. Reported RI values for 2-methylbutyl decanoate include 1858 on ZB-Wax [1] and 1854 on DB-Wax [2], while isoamyl decanoate has a reported RI of 1851 on Carbowax 20M [3]. On non-polar columns, 2-methylbutyl decanoate yields RI values of 1655.7 (HP-5MS) [4] and 1650 (DB-5) [5]. This ~3–7 unit difference on polar columns is reproducible and can be leveraged for unambiguous identification in complex food and fragrance matrices where both isomers may co-occur.

Gas Chromatography Method Validation Flavor Analysis

EU FLAVIS Regulatory Authorization: 2-Methylbutyl Decanoate Holds a Distinct FL Number (09.660) from Isoamyl Decanoate (FL 09.598)

Under the EU Union List of authorized flavoring substances, 2-methylbutyl decanoate is assigned FL No. 09.660 with EFSA evaluation status 'Evaluated – No safety concern' under FGE.02 Rev1 [1][2]. By contrast, isoamyl decanoate (isopentyl decanoate) is listed under a separate FL No. 09.598 [3]. Neither compound holds a FEMA GRAS number, and JECFA has not issued an independent evaluation for either substance [4]. The separate FL registrations mean that a formulation designed with one isomer cannot be assumed to be compliant if the other is substituted without a formal regulatory review of the specific FL number.

Food Regulatory Compliance Flavor Legislation EU Market Access

Food Category Usage Level Differentiation: Quantified Maximum Permitted Levels in Non-Alcoholic Beverages

Industry-reported maximum usage levels (95th percentile) for 2-methylbutyl decanoate and isoamyl decanoate diverge in several food categories. Notably, in non-alcoholic beverages (category 14.1), 2-methylbutyl decanoate has a maximum usage of 25 mg/kg, while isoamyl decanoate permits up to 50 mg/kg—a twofold difference [1][2]. In dairy products (category 01.0), maximum usage is 35 mg/kg for 2-methylbutyl decanoate versus 50 mg/kg for isoamyl decanoate [1][2]. These differences, derived from EFSA-reported industry survey data, reflect distinct sensory impact potentials and safety margins that prevent direct one-to-one substitution at the maximum permitted level.

Flavor Formulation Use Level Compliance Food Safety

Priority Scientific and Industrial Application Scenarios for 2-Methylbutyl Decanoate (CAS 68067-33-4) Based on Verified Differentiation Evidence


Enantioselective Synthesis and Pheromone-Based Pest Management Research

The absolute requirement for the (R)-enantiomer in eliciting male attraction in Oiketicus kirbyi bagworm moths, with the (S)-enantiomer completely inactive, makes enantiomerically pure (R)-1-methylbutyl decanoate an essential reference standard for chemical ecology laboratories and pheromone trap manufacturers [1]. Procurement specifications must include chiral purity ≥99% ee; racemic 2-methylbutyl decanoate will not serve this application. This scenario does not apply to isoamyl decanoate, which lacks any documented pheromone activity in this species.

GC-MS Method Development and Quality Control in Flavor and Fragrance Analysis

The measurable Kovats RI difference of 3–7 units on polar GC columns between 2-methylbutyl decanoate (RI 1854–1858) and isoamyl decanoate (RI 1851) provides a validated chromatographic basis for distinguishing these isomers in complex food matrices such as distilled spirits (Calvados, Cognac) and fermented beverages [1][2]. Analytical laboratories should procure the individual certified reference material rather than a mixed isomer standard to ensure accurate peak assignment and method linearity validation.

EU-Compliant Flavor Formulation for Non-Alcoholic Beverages and Dairy Products

For flavor houses and food manufacturers developing products for the European market, 2-methylbutyl decanoate is authorized under FL No. 09.660 with defined maximum usage levels of 25 mg/kg in non-alcoholic beverages and 35 mg/kg in dairy [1]. Substituting isoamyl decanoate (FL 09.598), which permits 50 mg/kg in both categories, requires a separate regulatory justification and reformulation, as the two substances are not interchangeable under the Union List [2]. Procurement should be linked to the specific FL number cited in the product dossier.

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